

Spectroscopic Data of Dorignic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dorignic acid*

Cat. No.: B15551698

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorignic acid, with the systematic name (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid, is a complex unsaturated fatty acid derivative. As of the date of this publication, detailed experimental spectroscopic data (NMR, MS, IR) for **Dorignic acid** is not readily available in public-domain scientific literature and databases. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of **Dorignic acid** based on its known chemical structure. It also outlines standardized experimental protocols for acquiring such data. This document is intended to serve as a foundational resource for researchers engaged in the isolation, synthesis, or analysis of **Dorignic acid** and related compounds.

Chemical Structure and Properties

- IUPAC Name: (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid
- CAS Number: 2692622-66-3
- Molecular Formula: C₂₀H₃₂O₃
- Molecular Weight: 320.47 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Dorignic acid** based on its functional groups, which include a carboxylic acid, multiple carbon-carbon double bonds (both cis and trans), and a vinyl ether linkage.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~6.0-6.5	Multiplet	2H	Olefinic protons of the vinyl ether (-O-CH=CH-)
~5.2-5.8	Multiplet	6H	Olefinic protons of the polyene chain
~3.5-4.0	Multiplet	2H	Methylene protons adjacent to ether oxygen (-O-CH ₂ -)
~2.7-3.0	Multiplet	2H	Allylic protons between two double bonds
~2.0-2.3	Multiplet	4H	Allylic and α -carbonyl methylene protons
~1.2-1.6	Multiplet	10H	Methylene protons in the aliphatic chain
~0.9	Triplet	3H	Terminal methyl protons (-CH ₃)

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ , ppm)	Assignment
~175-180	Carboxylic acid carbonyl carbon (-COOH)
~140-150	Olefinic carbons of the vinyl ether (-O-CH=CH-)
~120-135	Olefinic carbons of the polyene chain
~70-75	Methylene carbon adjacent to ether oxygen (-O-CH ₂ -)
~25-35	Methylene carbons (allylic, α -carbonyl, and others)
~20-25	Methylene carbons in the aliphatic chain
~14	Terminal methyl carbon (-CH ₃)

Predicted Mass Spectrometry (MS) Data

m/z	Predicted Assignment
320.2351	[M] ⁺ • (Molecular ion)
302	[M - H ₂ O] ⁺ • (Loss of water from the carboxylic acid)
Varies	Fragments from cleavage at the ether linkage
Varies	Fragments from cleavage at the allylic positions of the polyene chain
45	[COOH] ⁺ (Characteristic fragment for carboxylic acids)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch of the carboxylic acid (hydrogen-bonded)[1][2]
3000-3100	Medium	=C-H stretch (alkene)[3]
2850-2960	Strong	C-H stretch (alkane)
1700-1725	Strong	C=O stretch of the carboxylic acid (dimer)[1][2]
1640-1680	Medium	C=C stretch (alkene)[3]
~1640	Medium	C=C stretch of the vinyl ether
~1210-1320	Medium	C-O stretch of the carboxylic acid and ether[1]
~965	Strong	=C-H bend (trans alkene)
~720	Medium	=C-H bend (cis alkene)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as **Dorignic acid**.

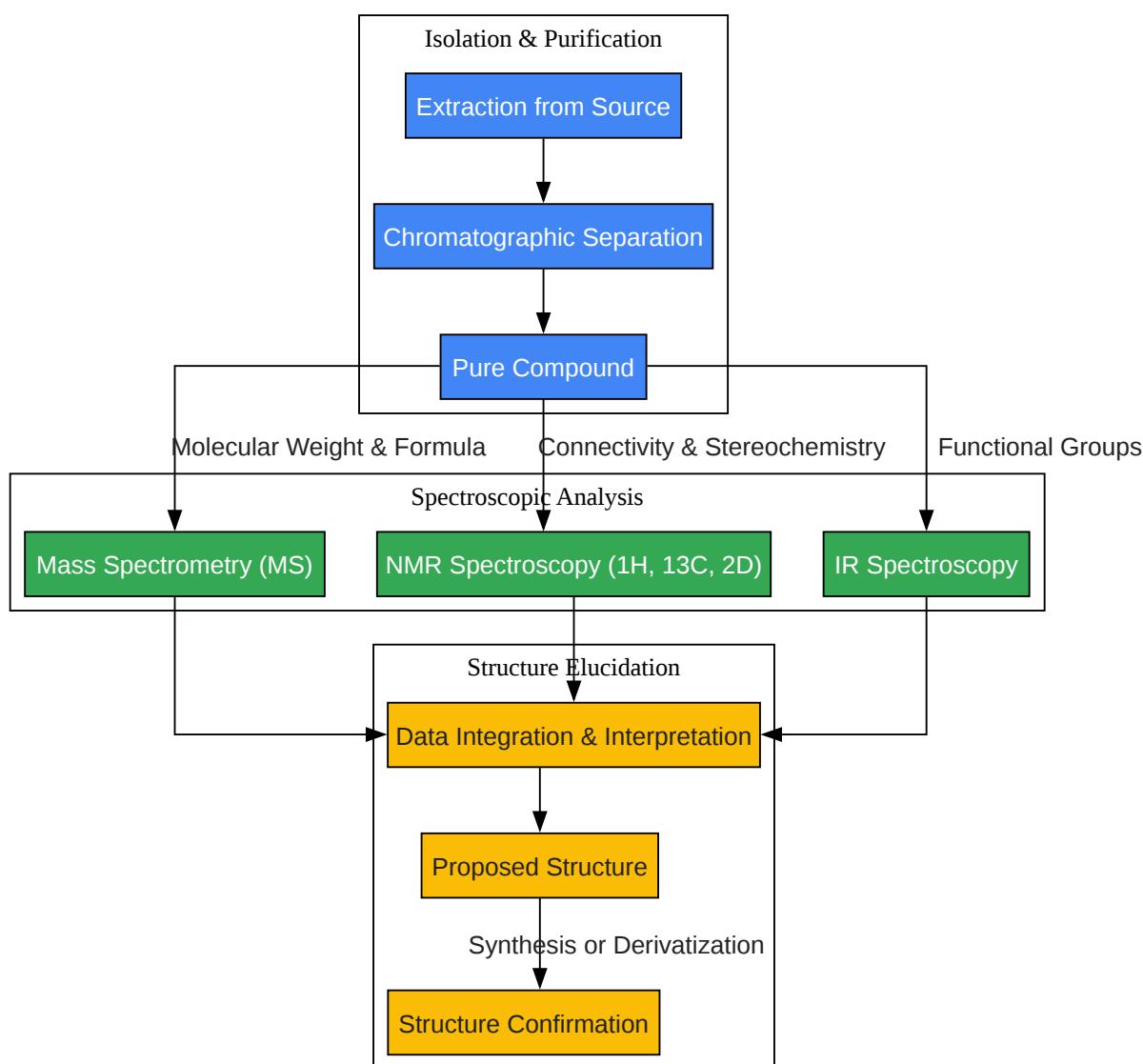
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **Dorignic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of **Dorignic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. For a molecule like **Dorignic acid**, electrospray ionization (ESI) in negative ion mode would be suitable to deprotonate the carboxylic acid, yielding the $[\text{M}-\text{H}]^-$ ion. Positive ion mode could also be used to observe the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ adducts.
- Analysis: Obtain a full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting daughter ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small amount of **Dorignic acid** with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For an oil, a neat sample can be placed between two salt plates.
- Acquisition: Place the sample in a Fourier-transform infrared (FTIR) spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Dorignic acid**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR _2007 [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- To cite this document: BenchChem. [Spectroscopic Data of Dorignic Acid: A Predictive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551698#spectroscopic-data-of-dorignic-acid-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com